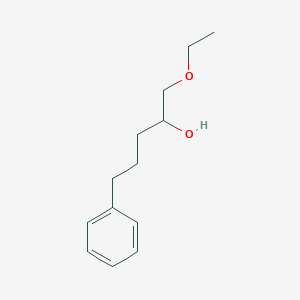

1-Ethoxy-5-phenylpentan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-ethoxy-5-phenylpentan-2-ol |

InChI |

InChI=1S/C13H20O2/c1-2-15-11-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3 |

InChI Key |

LAQWGPFFIPCFNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(CCCC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethoxy 5 Phenylpentan 2 Ol and Its Derivatives

Chemo- and Regioselective Synthetic Routes

The synthesis of a molecule with multiple functional groups like 1-ethoxy-5-phenylpentan-2-ol requires precise control over the reactivity of each site. Chemo- and regioselectivity are paramount to ensure that reactions occur at the desired functional group and position, avoiding unwanted side products.

Strategies for the Formation of the Ether Moiety

The formation of the ether linkage is a critical step in the synthesis of this compound. Several methods can be employed, with the Williamson ether synthesis being a classic and versatile approach. thieme-connect.de This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing the target molecule, this could involve the reaction of the sodium salt of 5-phenyl-1,2-pentanediol with ethyl bromide or the reaction of sodium ethoxide with a suitable precursor containing a leaving group at the C1 position.

Alternative methods for etherification include reactions involving organometallic reagents. For instance, readily prepared tetrahydropyranyl monoperoxyacetals can react with organolithium and organomagnesium reagents to produce ethers in moderate to high yields. nih.govacs.org This umpolung strategy, which involves the reaction of a carbanion with an electrophilic oxygen source, offers a complementary approach to traditional methods. acs.org

Approaches to the Alcohol Functionality

The secondary alcohol at the C2 position is another key functional group in this compound. Its introduction can be achieved through various synthetic strategies.

A common and effective method for creating the alcohol functionality is the reduction of a corresponding ketone precursor, specifically 1-ethoxy-5-phenylpentan-2-one (B15311714). A variety of reducing agents can be employed for this transformation. The choice of reagent can influence the stereochemical outcome of the reaction, which is particularly important in stereoselective synthesis. For example, the reduction of α,β-unsaturated ketones (enones) using baker's yeast can produce chiral ketones, which can then be further reduced to the corresponding chiral alcohols. researchgate.net Other reducing agents like diisobutylaluminium hydride (DIBAL) are used for the reduction of esters to allylic alcohols. researchgate.net

| Precursor Ketone | Reducing Agent | Product |

| 1-Ethoxy-5-phenylpentan-2-one | Sodium borohydride (B1222165) | This compound |

| 1-Ethoxy-5-phenylpentan-2-one | Lithium aluminum hydride | This compound |

| (E)-1-ethoxy-5-phenylpent-3-en-2-one | Catalytic Hydrogenation (e.g., H2/Pd-C) | This compound |

Grignard reagents are powerful nucleophiles that can add to aldehydes to form secondary alcohols. youtube.com To synthesize this compound via this method, a Grignard reagent derived from a 4-phenylbutyl halide could be added to ethoxyacetaldehyde. The versatility of Grignard reagents allows for the construction of a wide range of alcohols. youtube.comprepchem.com For example, the reaction of 3-phenylpropylmagnesium bromide with acetone (B3395972) yields 2-methyl-5-phenylpentan-2-ol. prepchem.com This highlights the potential of Grignard reactions in building the carbon skeleton and introducing the hydroxyl group simultaneously.

Carbon-Carbon Bond Formation Methodologies

The assembly of the five-carbon chain of this compound with the phenyl group at one end requires effective carbon-carbon bond-forming reactions. davcollegekanpur.ac.in These reactions are fundamental to building the molecular backbone.

One powerful technique is the Wittig reaction, which can be used to form alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. researchgate.net For instance, a Wittig reaction between benzaldehyde (B42025) and a suitable four-carbon phosphonium ylide could generate a 5-phenylpentene derivative. Subsequent functional group manipulations, including hydroboration-oxidation or ozonolysis followed by reduction, could then be used to introduce the desired oxygen functionalities.

Another key strategy is the use of organometallic coupling reactions. For example, a Grignard reagent can be coupled with an alkyl halide in the presence of a suitable catalyst. The reaction of 3-phenylpropyl bromide with magnesium followed by the addition of a two-carbon electrophile containing the ethoxy and hydroxyl precursors could be a viable route. prepchem.com

Stereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a significant challenge in modern organic synthesis. The C2 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers ((R) and (S)). The synthesis of a single enantiomer, known as asymmetric or stereoselective synthesis, is often crucial in fields like pharmaceuticals and materials science.

One approach to achieving stereoselectivity is through the use of chiral catalysts or auxiliaries. For instance, the Sharpless asymmetric epoxidation can be used to create chiral epoxides from allylic alcohols with high enantioselectivity. researchgate.net An allylic alcohol precursor to this compound could be subjected to Sharpless epoxidation, followed by ring-opening of the epoxide to install the ethoxy and hydroxyl groups with the desired stereochemistry.

Another strategy involves the stereoselective reduction of a prochiral ketone. The use of chiral reducing agents, such as those derived from boron hydrides modified with chiral ligands (e.g., Alpine Borane® or CBS reagents), can lead to the formation of one enantiomer of the alcohol in excess.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. uni-regensburg.de This is paramount as different enantiomers of a molecule can exhibit distinct biological activities or physical properties.

Asymmetric catalysis is a powerful tool for generating chiral molecules with high enantiomeric purity. uni-koeln.de This approach utilizes a small amount of a chiral catalyst to transfer its chirality to a large amount of a substrate. In the context of synthesizing this compound, a key step could involve the asymmetric reduction of a precursor ketone, 1-ethoxy-5-phenylpentan-2-one.

Asymmetric hydrogenation is a prominent example of asymmetric catalysis. While direct examples for 1-ethoxy-5-phenylpentan-2-one are not prevalent in the literature, analogous transformations provide a clear blueprint. For instance, nickel-catalyzed asymmetric cross-couplings of secondary allylic chlorides with alkylzincs have been shown to be effective in creating stereocenters. mit.edu A well-established method involves the use of a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), to hydrogenate the ketone. The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantioselectivity.

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Ketones

| Catalyst/Ligand System | Substrate Type | Typical Enantiomeric Excess (ee) |

| Ru-BINAP Complexes | Aryl Ketones | >95% |

| Rh-DIPAMP Complexes | α-Amino Ketones | >90% |

| Noyori's Catalyst (Ru-TsDPEN) | Aromatic Ketones | >99% |

This table presents generally effective catalyst systems for asymmetric ketone hydrogenation, which could be adapted for the synthesis of this compound.

The development of Brønsted acid catalysis has also enabled highly efficient and enantioselective transfer hydrogenation of α-keto ketimines, leading to chiral α-amino ketones with up to 98% ee. researchgate.net Such methodologies could potentially be adapted for the asymmetric reduction of the corresponding imine derivative of 1-ethoxy-5-phenylpentan-2-one, followed by hydrolysis to the desired alcohol.

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. escholarship.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the hydroxyl group.

A common strategy involves the use of Evans oxazolidinone auxiliaries. whiterose.ac.uk For example, an acyl oxazolidinone derived from a precursor carboxylic acid could undergo a diastereoselective aldol (B89426) reaction with an appropriate electrophile. Subsequent reduction of the ketone and removal of the auxiliary would yield the chiral alcohol. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary. whiterose.ac.uk

Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst, as discussed in the asymmetric catalysis section. Planar-chiral bipyridines have been employed as efficient ligands for copper-catalyzed asymmetric reactions, yielding highly substituted dihydrofurans with good stereoselectivity. mit.edu This highlights the potential of using specifically designed chiral ligands to control the stereochemistry of reactions leading to the backbone of this compound.

Organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical transformations. uni-regensburg.dedcu.ie This field has grown rapidly, offering advantages such as low toxicity, stability, and cost-effectiveness. Proline and its derivatives are among the most successful organocatalysts.

For the synthesis of this compound, an organocatalytic aldol reaction could be envisioned. For example, the reaction between 3-phenylpropanal (B7769412) and an appropriate ketone, catalyzed by L-proline, could form a key intermediate. The catalyst forms a chiral enamine with one of the carbonyl compounds, which then reacts stereoselectively with the other carbonyl partner. Subsequent chemical modifications would then lead to the target molecule. The enantioselectivity of these reactions is often high, providing a powerful tool for asymmetric synthesis. uni-regensburg.de

Diastereoselective Control in Synthetic Pathways

When a molecule has more than one stereocenter, it can exist as diastereomers. Diastereoselective synthesis aims to control the relative stereochemistry of these centers. For derivatives of this compound with additional stereocenters, controlling diastereoselectivity is crucial.

Ring-closing metathesis is a powerful reaction for the synthesis of cyclic compounds and can be used to establish stereocenters. whiterose.ac.uk For instance, the synthesis of 2,5-disubstituted tetrahydropyrans has been achieved with diastereoselective control through a sequence involving Grignard addition, O-alkylation, ring-closing metathesis, and hydrogenation. whiterose.ac.uk A similar strategy could be employed to construct a cyclic precursor to this compound, where the stereochemistry is set during the cyclization and subsequent transformations.

Aldol reactions employing chiral auxiliaries, as mentioned earlier, are also a cornerstone of diastereoselective synthesis. By carefully choosing the chiral auxiliary and reaction conditions, it is possible to selectively form one diastereomer of the product over others. nih.gov For example, the reaction of an enolate derived from a chiral N-acyl oxazolidinone with an aldehyde can proceed with high diastereoselectivity. nih.gov

Deracemization and Chiral Resolution Techniques

An alternative to asymmetric synthesis is the separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution. Kinetic resolution is a common method where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess.

For a racemic mixture of this compound, enzymatic resolution could be an effective strategy. Lipases are frequently used to selectively acylate one enantiomer of a secondary alcohol, allowing for the separation of the acylated product from the unreacted alcohol.

Deracemization is a more advanced technique that converts a racemate into a single enantiomer, theoretically achieving a 100% yield. This can be accomplished through a dynamic kinetic resolution, where the slower-reacting enantiomer is continuously racemized, allowing it to be converted to the desired product. Catalytic asymmetric transformations of racemic α-borylmethyl-(E)-crotylboronate via kinetic resolution or enantioconvergent pathways offer precedents for such strategies. rsc.org

Convergent and Divergent Synthetic Strategies for Complex Architectures

For the synthesis of a library of derivatives of this compound with varying substituents, convergent and divergent synthetic strategies are highly valuable.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. This is an efficient way to create a library of related compounds for screening purposes. Starting from a key intermediate in the synthesis of this compound, various functional groups could be introduced to generate a diverse set of derivatives. For example, a common precursor aldehyde could be reacted with different Grignard reagents to introduce a range of substituents. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly integral to the development of modern synthetic routes, aiming to reduce environmental impact and enhance safety and efficiency. The synthesis of this compound can be designed to align with these principles through several key strategies, primarily focusing on catalyst selection, reaction media, and atom economy.

A plausible and sustainable synthetic route to this compound involves the regioselective ring-opening of a suitable epoxide, such as 1,2-epoxy-5-phenylpentane, with ethanol (B145695). This approach is atom-economical and can be tailored for sustainability through the choice of catalyst and reaction conditions.

Catalytic Systems for Sustainable Epoxide Ring-Opening:

Recent research has highlighted several catalytic systems that promote the efficient and regioselective ring-opening of epoxides with alcohols, which are directly applicable to the synthesis of our target molecule. researchgate.net

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have demonstrated high efficacy in the synthesis of β-alkylated secondary alcohols from epoxides and primary alcohols. researchgate.net In a potential synthesis of this compound, a ruthenium complex could catalyze the reaction between 1,2-epoxy-5-phenylpentane and ethanol, with ethanol serving as both the nucleophile and a sustainable solvent. This method often exhibits high regioselectivity, favoring the desired Markovnikov product. dicp.ac.cn

Iridium-Catalyzed Transfer Hydrogenation: Iridium-based catalysts have been employed in the regiodivergent transfer hydrogenation of epoxides. researchgate.net While often demonstrated with methanol, this methodology could potentially be adapted for use with ethanol. The strategic modulation of reaction conditions, such as the choice of base and solvent, can control the regioselectivity of the ring-opening, offering a versatile tool for synthesizing specific isomers. researchgate.net

Titanocene-Catalyzed Reductive Opening: For a greener approach to producing the parent alcohol, 5-phenylpentan-2-ol (B1199595), which could then be etherified, the reductive opening of 1,2-epoxy-5-phenylpentane is a viable option. A particularly sustainable method involves the use of a titanocene (B72419) dichloride (Cp2TiCl) catalyst with water as the hydrogen atom source. acs.org This process minimizes waste and utilizes environmentally benign reagents.

Table 1: Comparison of Potential Catalytic Systems for Sustainable Synthesis

| Catalyst System | Potential Substrates | Key Advantages | Relevant Research Findings |

| Ruthenium Complexes | 1,2-Epoxy-5-phenylpentane, Ethanol | High regioselectivity for secondary alcohols, can use alcohol as solvent. researchgate.netdicp.ac.cn | Achieves quantitative conversion with high selectivity under optimized conditions. dicp.ac.cn |

| Iridium Complexes | 1,2-Epoxy-5-phenylpentane, Ethanol | Regiodivergent potential, mild reaction conditions. researchgate.net | Selectivity can be controlled by reaction parameters. researchgate.net |

| Titanocene Dichloride | 1,2-Epoxy-5-phenylpentane, Water | Utilizes water as a hydrogen source, minimizes waste. acs.org | Considered an environmentally friendly procedure for producing less substituted alcohols. acs.org |

Sustainable Solvents and Reaction Conditions:

A core tenet of green chemistry is the use of safer and more environmentally benign solvents. In the context of synthesizing this compound, utilizing ethanol not only as a reactant but also as the solvent would be highly advantageous. Ethanol is a renewable resource, less toxic than many traditional organic solvents, and can be readily recycled.

Furthermore, optimizing reaction conditions to lower energy consumption is crucial. The development of catalysts that are active at lower temperatures and pressures contributes significantly to the sustainability of the process. researchgate.net The ideal green synthesis would proceed at or near room temperature and atmospheric pressure, minimizing the energy footprint of the reaction.

Table 2: Green Chemistry Metrics for a Proposed Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Designing the synthesis to minimize by-product formation. |

| Atom Economy | The ring-opening of an epoxide with ethanol is an addition reaction with high atom economy. |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts (e.g., well-designed Ru or Ir complexes) and ethanol as a solvent. pandawainstitute.com |

| Designing Safer Chemicals | The target molecule itself would need to be evaluated for its environmental and toxicological profile. |

| Safer Solvents and Auxiliaries | Utilizing ethanol as both reactant and solvent. mdpi.com |

| Design for Energy Efficiency | Employing catalysts that function at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Ethanol can be derived from biomass. |

| Reduce Derivatives | A one-step catalytic ring-opening avoids protecting group chemistry. |

| Catalysis | Catalytic routes are superior to stoichiometric reagents in terms of waste reduction. nih.gov |

| Design for Degradation | Designing the final product to be biodegradable. |

| Real-time analysis for Pollution Prevention | In-situ reaction monitoring to optimize conditions and prevent runaway reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and flammable solvents and reagents. |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a manner that is not only efficient and selective but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 5 Phenylpentan 2 Ol

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group is a primary site of reactivity in 1-Ethoxy-5-phenylpentan-2-ol, participating in oxidation, esterification, etherification, and dehydration reactions.

Oxidation Reactions

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-Ethoxy-5-phenylpentan-2-one (B15311714). The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions involving other parts of the molecule.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and other milder oxidants.

| Reagent Class | Specific Examples | Expected Outcome |

| Chromium-Based | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | Efficient oxidation to the ketone with minimal side reactions. |

| Manganese-Based | Potassium permanganate (B83412) (KMnO4) | Can be a powerful oxidant; careful control of reaction conditions is necessary to avoid cleavage of the alkyl chain. evitachem.com |

| Sulfur-Based | Swern oxidation (oxalyl chloride, DMSO, triethylamine), Moffatt oxidation (DCC, DMSO, acid catalyst) | Mild conditions suitable for sensitive substrates, leading to the formation of the ketone. |

| Other | Dess-Martin periodinane (DMP) | A mild and selective reagent for the oxidation of primary and secondary alcohols. |

The general mechanism for oxidation with a chromium(VI) reagent like PCC involves the formation of a chromate (B82759) ester intermediate. Subsequent elimination, often facilitated by a base, leads to the formation of the ketone and a reduced chromium species.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification to form more complex ethers.

Esterification:

The direct esterification with a carboxylic acid, known as the Fischer esterification, is an equilibrium process catalyzed by a strong acid like sulfuric acid. chemguide.co.uk To drive the reaction to completion, water is typically removed as it is formed.

A more efficient method for esterifying secondary alcohols is the Mitsunobu reaction. organic-chemistry.org This reaction proceeds with an inversion of stereochemistry at the alcohol carbon and utilizes a phosphine (B1218219) reagent (like triphenylphosphine) and a dialkyl azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.org

Another approach involves the use of acyl chlorides or acid anhydrides, which react readily with the alcohol to form the ester. chemguide.co.uk These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct. nih.gov

| Reaction Name | Reagents | Key Features |

| Fischer Esterification | Carboxylic acid, H2SO4 (catalyst) | Reversible; requires removal of water. chemguide.co.uk |

| Mitsunobu Reaction | Carboxylic acid, PPh3, DEAD | Inversion of configuration at the alcohol center. organic-chemistry.org |

| Acylation | Acyl chloride or acid anhydride, Pyridine | Generally high-yielding and proceeds under mild conditions. chemguide.co.uknih.gov |

Etherification:

Further etherification of the hydroxyl group can be achieved through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form a new ether.

Dehydration Pathways

The dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction is typically acid-catalyzed and proceeds through either an E1 or E2 mechanism, depending on the reaction conditions and the structure of the alcohol. byjus.com

Given that this compound is a secondary alcohol, it can undergo dehydration via both E1 and E2 pathways. libretexts.orglibretexts.org

E1 Mechanism: In the presence of a strong, non-nucleophilic acid like sulfuric or phosphoric acid, the hydroxyl group is protonated to form a good leaving group (water). libretexts.orgmasterorganicchemistry.com Departure of water results in a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene. The formation of the most stable (most substituted) alkene, in accordance with Zaitsev's rule, is generally favored. libretexts.org Carbocation rearrangements are a possibility if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.commasterorganicchemistry.com

E2 Mechanism: This pathway is favored by the use of a strong, sterically hindered base and is a concerted process where the proton abstraction and leaving group departure occur simultaneously. byjus.com While less common for alcohol dehydration with acid, specific conditions can promote this pathway.

The potential alkene products from the dehydration of this compound would be 1-ethoxy-5-phenylpent-1-ene and 1-ethoxy-5-phenylpent-2-ene.

Reactivity of the Ether Linkage

The ethoxy group in this compound is generally stable under neutral and basic conditions. However, the ether C-O bond can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). ncert.nic.inlibretexts.org

The cleavage of the ether linkage proceeds via nucleophilic substitution. The ether oxygen is first protonated by the strong acid, making it a better leaving group. A halide ion (I- or Br-) then acts as a nucleophile, attacking one of the adjacent carbon atoms.

In the case of this compound, the cleavage can occur at either the ethyl-oxygen bond or the pentanyl-oxygen bond. The regioselectivity of the cleavage depends on the nature of the groups attached to the oxygen. The reaction generally proceeds via an SN2 mechanism at the less hindered carbon. Therefore, the primary ethyl group is more susceptible to nucleophilic attack than the secondary carbon of the pentanol (B124592) chain. This would lead to the formation of ethanol (B145695) and 1-iodo-5-phenylpentan-2-ol. If an excess of the hydrohalic acid is used, the newly formed ethanol can be further converted to ethyl iodide. ncert.nic.in

Reactions Involving the Phenyl Moiety (e.g., Electrophilic Aromatic Substitution, Functionalization)

The phenyl group in this compound can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic ring. pressbooks.pubmasterorganicchemistry.com The alkyl chain attached to the benzene (B151609) ring is an activating group and an ortho-, para- director. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the ortho (C2' and C6') and para (C4') positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include:

| Reaction | Reagents | Expected Products |

| Nitration | HNO3, H2SO4 | ortho- and para-nitro derivatives. masterorganicchemistry.com |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | ortho- and para-bromo or chloro derivatives. |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | ortho- and para-alkylated products. Prone to polyalkylation and carbocation rearrangements. |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | ortho- and para-acylated products. Generally, no polyacylation or rearrangement. |

| Sulfonation | Fuming H2SO4 | ortho- and para-sulfonated products. This reaction is reversible. |

The mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iq Loss of a proton from the ring restores aromaticity and yields the substituted product.

Studies on Intramolecular and Rearrangement Reactions

For instance, intramolecular cyclization could potentially occur. If the hydroxyl group were converted into a good leaving group, an intramolecular SN2 reaction could theoretically lead to the formation of a cyclic ether, specifically a substituted tetrahydrofuran. For example, oxidation of 5-phenyl-1-pentanol with ceric ammonium (B1175870) nitrate (B79036) is known to yield 2-benzyltetrahydrofuran. sigmaaldrich.com A similar transformation could be envisioned for a derivative of this compound.

Carbocation rearrangements, as mentioned in the context of dehydration, are also a possibility. masterorganicchemistry.commasterorganicchemistry.com If a carbocation is formed at the C2 position, a hydride shift from an adjacent carbon is unlikely to lead to a more stable carbocation. However, more complex rearrangements could be induced under specific catalytic conditions. For example, the Pinacol rearrangement is a well-known reaction of 1,2-diols that proceeds via a carbocation intermediate and results in a ketone. berhamporegirlscollege.ac.in While not directly applicable to this compound itself, related rearrangement pathways could be explored with modified substrates.

Exploration of Radical and Ionic Reaction Mechanisms

There is currently no specific research data available in the public domain to populate a detailed section on the radical and ionic reaction mechanisms of this compound.

Computational and Theoretical Studies on 1 Ethoxy 5 Phenylpentan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies detailing the quantum chemical calculations of the electronic structure and energetics of 1-Ethoxy-5-phenylpentan-2-ol were found. Such studies would typically involve determining properties like molecular orbital energies, electron density distribution, and the calculation of thermodynamic properties such as enthalpy of formation and Gibbs free energy.

Conformational Analysis and Stereochemical Prediction

A conformational analysis of this compound, which would identify the most stable three-dimensional arrangements of the molecule and predict its stereochemical outcomes, is not available in the searched literature. This type of study is crucial for understanding the molecule's physical and chemical behavior.

Transition State Modeling for Reaction Pathways

There is no available research on transition state modeling for reaction pathways involving this compound. These computational models are essential for elucidating reaction mechanisms, calculating activation energies, and predicting reaction kinetics.

Molecular Dynamics Simulations and Intermolecular Interactions

No molecular dynamics simulations for this compound have been reported in the available literature. These simulations would provide insights into the dynamic behavior of the molecule over time and its interactions with other molecules, which is fundamental for understanding its properties in different environments.

Prediction of Structure-Reactivity Relationships

Specific quantitative structure-reactivity relationship (QSAR) studies or other predictive models for this compound were not found. These studies are vital for predicting the biological activity and chemical reactivity of a compound based on its molecular structure.

Advanced Analytical Methodologies for the Research and Characterization of 1 Ethoxy 5 Phenylpentan 2 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR for Stereochemical Assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. For a compound like 5-phenylpentan-2-ol (B1199595), ¹H and ¹³C NMR provide critical information about the hydrogen and carbon framework, respectively.

In a typical ¹H NMR spectrum of 5-phenylpentan-2-ol, distinct signals would be expected for the protons of the phenyl group, the aliphatic chain, the methyl group adjacent to the hydroxyl group, and the hydroxyl proton itself. The chemical shift (δ) of these protons, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons allow for the assignment of each signal to a specific proton in the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in 5-phenylpentan-2-ol would give rise to a distinct signal, with its chemical shift indicating its chemical environment (e.g., aromatic, aliphatic, alcohol-bearing).

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex structural assignments. COSY reveals correlations between coupled protons, helping to trace the connectivity of the aliphatic chain. HSQC correlates each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments. For determining the stereochemistry at the chiral center (C2), specialized NMR techniques, potentially involving chiral derivatizing agents, would be necessary to distinguish between the enantiomers.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-phenylpentan-2-ol

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H | 7.15-7.30 (m, 5H) | 142.5 (C), 128.4 (CH), 128.3 (CH), 125.7 (CH) |

| CH₂ (C5) | 2.60 (t, 2H) | 36.0 |

| CH₂ (C4) | 1.65 (m, 2H) | 27.5 |

| CH₂ (C3) | 1.45 (m, 2H) | 38.5 |

| CH (C2) | 3.80 (m, 1H) | 67.5 |

| OH | Variable (s, 1H) | - |

| CH₃ (C1) | 1.20 (d, 3H) | 23.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. The data for 1-Ethoxy-5-phenylpentan-2-ol would show additional signals for the ethoxy group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. ontosight.ai For 5-phenylpentan-2-ol (C₁₁H₁₆O), the expected monoisotopic mass is 164.1201 Da. nih.govbldpharm.com HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), confirming the elemental composition. ontosight.ai

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for alcohols like 5-phenylpentan-2-ol include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation pattern of this compound would be expected to show characteristic losses related to the ethoxy group.

Table 2: Expected HRMS Data for 5-phenylpentan-2-ol

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | C₁₁H₁₆O | 164.1201 | Molecular Ion |

| [M-H₂O]⁺ | C₁₁H₁₄ | 146.1096 | Loss of water |

| [M-CH₃]⁺ | C₁₀H₁₃O | 149.0966 | Alpha-cleavage |

| [C₆H₅CH₂]⁺ | C₇H₇ | 91.0548 | Tropylium ion (from cleavage of the alkyl chain) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would provide clear evidence for the presence of the hydroxyl group, the ether linkage, the aromatic ring, and the aliphatic chain.

The IR spectrum of 5-phenylpentan-2-ol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. The C-O stretching vibration of the alcohol would appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The presence of the phenyl group would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. For this compound, an additional C-O-C stretching band for the ether linkage would be expected around 1100 cm⁻¹.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. For a chiral molecule like this compound, chromatography is also crucial for separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS can be used to assess its purity by separating it from any volatile impurities or starting materials from its synthesis. The retention time of the compound in the GC column is a characteristic property, and the mass spectrum obtained for the eluting peak provides definitive identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For non-volatile or thermally labile compounds, HPLC is often the method of choice. The purity of this compound can be determined by reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase with a polar mobile phase.

Crucially, for a chiral compound, HPLC with a chiral stationary phase (CSP) is the primary method for separating the enantiomers. chromatographyonline.com The two enantiomers of this compound will interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov The choice of the appropriate chiral column and mobile phase is critical for achieving good resolution between the enantiomers. chromatographyonline.com

Table 3: Illustrative Chiral HPLC Method Parameters for a Phenylalkanol

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Note: These are illustrative conditions and would require optimization for the specific separation of this compound enantiomers.

X-ray Crystallography for Absolute and Relative Configuration Determination (of crystalline derivatives)

X-ray crystallography stands as a powerful and definitive method for the determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique is particularly crucial in stereochemistry for unambiguously establishing the absolute and relative configurations of chiral molecules. For a compound like this compound, which is not readily crystalline in its native state, the formation of crystalline derivatives is an essential prerequisite for analysis by X-ray diffraction.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric arrangement and intensities of these diffracted spots, a detailed three-dimensional map of the electron density within the crystal can be constructed. From this electron density map, the precise spatial arrangement of each atom in the molecule can be determined, including the connectivity of atoms and their stereochemical relationships.

For the determination of the relative configuration of stereocenters within a molecule, X-ray crystallography provides a direct visualization of the spatial orientation of different parts of the molecule relative to each other. In the context of a crystalline derivative of this compound, this would allow for the unequivocal assignment of the relationship between the stereocenter at the C2 hydroxyl group and any other stereocenters that might be introduced in the derivative.

The determination of the absolute configuration of a chiral molecule is a more nuanced application of X-ray crystallography that relies on the phenomenon of anomalous dispersion. When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex, leading to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By carefully measuring and analyzing these differences, the absolute spatial arrangement of the atoms can be determined. This is often aided by the presence of a heavier atom in the crystalline derivative, which enhances the anomalous scattering effect. The assignment of the absolute configuration is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

While no specific X-ray crystallographic data for crystalline derivatives of this compound are publicly available, the general methodology that would be applied is well-established. The process would involve:

Synthesis of a Crystalline Derivative: A suitable crystalline derivative of this compound would be synthesized. This could involve, for example, esterification of the hydroxyl group with a carboxylic acid containing a heavy atom (like a bromine or iodine-substituted benzoic acid) to facilitate the determination of the absolute configuration.

Crystal Growth: High-quality single crystals of the derivative suitable for X-ray diffraction would be grown. This is often a trial-and-error process involving the slow evaporation of solvent from a saturated solution, or other crystallization techniques.

Data Collection: The crystal would be mounted on a diffractometer, and the diffraction pattern would be collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, yielding a model of the atomic positions. This model would then be refined to best fit the experimental data.

Applications of 1 Ethoxy 5 Phenylpentan 2 Ol in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Organic Scaffolds

The primary and most evident application of 1-Ethoxy-5-phenylpentan-2-ol is its function as a key building block in the multistep synthesis of complex organic molecules. Its structure, featuring a reactive secondary alcohol and a terminal phenyl group connected by an ethoxy-substituted alkyl chain, provides multiple sites for chemical modification. This versatility allows for the strategic construction of elaborate molecular architectures.

A significant example of its role as a synthetic intermediate is in the preparation of complex pharmaceutical precursors. For instance, a derivative of this compound, specifically the (2R)-1-ethoxy-1-oxo-5-phenylpentan-2-yl moiety, is a crucial component in the synthesis of 2-[(3S)-3-[[1-[(2R)-1-ethoxy-1-oxo-5-phenylpentan-2-yl]cyclopentanecarbonyl]amino]-2-oxo-4, 5-dihydro-3H-1-benzazepin-1-yl]acetic acid. chiralen.com This complex molecule is intended for use in professional research and manufacturing laboratories, highlighting the importance of the this compound framework in accessing high-value chemical entities. chiralen.com

The synthesis of such complex structures relies on the predictable reactivity of the functional groups within this compound. The hydroxyl group can be readily oxidized to a ketone, 1-Ethoxy-5-phenylpentan-2-one (B15311714), or engaged in esterification or etherification reactions. chiralen.comsolubilityofthings.com The phenyl group, while generally stable, can be subjected to various aromatic substitution reactions to introduce further complexity. This adaptability makes this compound a valuable tool for chemists aiming to construct sophisticated and stereochemically defined molecules.

Derivatization for Probe Molecules in Mechanistic and Methodological Studies

While direct research on this compound as a probe molecule is not extensively documented, its structural motifs are found in compounds used to investigate biological and chemical processes. The fundamental structure, a phenylalkyl alcohol, is a common feature in molecules designed to interact with biological targets. For example, derivatives of similar phenylalkanols are investigated for their potential to interact with cellular signaling pathways.

The ethoxy group in this compound can be systematically varied to modulate properties such as lipophilicity and steric bulk. By replacing the ethoxy group with other alkoxy groups or functional moieties, a library of related compounds could be generated. These derivatives could then be used as molecular probes to study enzyme-substrate interactions or to investigate the structure-activity relationships within a particular class of compounds. The synthesis of such derivatives would likely follow standard organic chemistry methodologies, such as the Williamson ether synthesis for modification of the alkoxy group.

Potential in Materials Chemistry (e.g., as building blocks, modifiers)

The bifunctional nature of this compound, possessing both a hydroxyl group and a phenyl ring, suggests its potential as a monomer or modifier in polymer and materials chemistry. The hydroxyl group can participate in polymerization reactions, such as the formation of polyesters or polyurethanes. The incorporation of the phenylpentyl side chain would influence the properties of the resulting polymer, potentially enhancing its thermal stability, altering its solubility, or modifying its mechanical characteristics.

Furthermore, the compound could act as a modifier for existing materials. For example, it could be grafted onto the surface of a polymer to alter its surface properties, such as hydrophobicity or reactivity. The phenyl group could also participate in π-π stacking interactions, offering a mechanism for self-assembly or for the compatibilization of different material phases.

Utilization in Non-Clinical Chemical Research and Development

This compound and its immediate precursor, 1-Ethoxy-5-phenylpentan-2-one, are available commercially for research and development purposes. chiralen.combldpharm.com Their availability indicates a demand within the scientific community for these specific chemical structures. This utilization in non-clinical R&D settings is primarily as a starting material or intermediate in the synthesis of new and proprietary compounds.

Chemical suppliers often provide these types of building blocks to support the discovery and development of new molecules in a variety of fields, from medicinal chemistry to materials science. The presence of this compound in the catalogs of chemical suppliers underscores its utility as a foundational element for further chemical exploration and innovation in a laboratory setting.

Emerging Research Areas and Future Perspectives for 1 Ethoxy 5 Phenylpentan 2 Ol

Advanced Materials Design and Functionalization

There is no evidence in current research literature of 1-Ethoxy-5-phenylpentan-2-ol being incorporated into advanced materials. Studies on its use as a monomer in polymerization, a functionalizing agent for surfaces, or a component in the design of liquid crystals, gels, or other functional materials are absent from the public domain.

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

Due to the foundational lack of research on this compound, interdisciplinary research opportunities have not yet been identified. Its potential role in fields such as medicinal chemistry, agrochemistry, or as a probe for chemical biology remains speculative. The foundational chemical and physical properties that would underpin such applications have not been sufficiently characterized in the scientific literature to guide further interdisciplinary investigation.

Q & A

Q. What are the most reliable synthetic routes for 1-Ethoxy-5-phenylpentan-2-ol, and how can reaction conditions be optimized?

The Williamson ether synthesis is a primary method for introducing the ethoxy group. Starting with 5-phenylpentan-2-ol and ethyl bromide (or a similar alkylating agent), the reaction requires a strong base (e.g., NaH or KOH) in an aprotic solvent like THF or DMF. Key optimization parameters include:

- Temperature : Elevated temperatures (50–80°C) improve reaction rates but may increase side reactions.

- Base stoichiometry : A 1.2–1.5 molar excess of base ensures deprotonation of the alcohol.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance efficiency in biphasic systems .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

- NMR :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (triplet, CH₃ of ethoxy), δ 3.4–3.6 ppm (multiplet, CH₂ adjacent to ether oxygen), and aromatic protons at δ 7.2–7.4 ppm.

- ¹³C NMR : The ethoxy group appears at δ 65–70 ppm (OCH₂), and the alcohol-bearing carbon at δ 70–75 ppm.

- Mass Spectrometry (MS) : A molecular ion peak at m/z 208 (C₁₃H₂₀O₂) and fragments corresponding to phenyl or ethoxy loss validate the structure .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Engineering controls : Use fume hoods to minimize inhalation exposure.

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Storage : Store in a cool, dry place away from oxidizing agents. Reactivity data for similar alcohols suggest incompatibility with strong acids/bases .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of this compound synthesis?

- Kinetic vs. thermodynamic control : Varying reaction times and temperatures can determine whether the product forms via a stable carbocation intermediate (thermodynamic) or direct SN2 displacement (kinetic).

- Chiral chromatography or NMR : Analyze enantiomeric excess if asymmetric synthesis is attempted. Computational modeling (DFT) can predict transition states and energy barriers .

Q. What strategies resolve contradictions in reported yields or purity of this compound across studies?

- Reproducibility checks : Verify solvent purity, base freshness, and moisture exclusion.

- Analytical cross-validation : Compare HPLC, GC-MS, and NMR data from independent labs.

- Byproduct analysis : Identify side products (e.g., elimination alkenes) via GC-MS to adjust reaction conditions .

Q. How does this compound interact with biological systems, particularly in enzyme inhibition studies?

- In vitro assays : Test inhibition of cytochrome P450 enzymes or dehydrogenases using fluorogenic substrates.

- Docking simulations : Use software like AutoDock to predict binding affinities to active sites.

- Kinetic parameters : Measure Kₘ and Vₘₐₓ shifts to determine competitive/non-competitive inhibition .

Q. What computational tools are effective for retrosynthetic planning of this compound?

- AI-driven platforms : Tools like Pistachio or Reaxys propose synthetic routes based on reaction databases.

- Retrosynthesis criteria : Prioritize routes with fewer steps, higher atom economy, and commercially available precursors.

- Feasibility scoring : Evaluate predicted yields and purities using historical data from analogous ether syntheses .

Q. How can this compound be functionalized for applications in materials science or drug discovery?

- Derivatization : Introduce photoactive groups (e.g., nitrobenzyl) via esterification or amidation.

- Coordination chemistry : Test metal complexation (e.g., with Cu²⁺ or Zn²⁺) for catalytic applications.

- Biological probes : Conjugate with fluorescent tags (e.g., dansyl chloride) for cellular uptake studies .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Q. How can researchers ensure reproducibility in studies involving this compound?

- Open data practices : Share raw NMR/spectral files and synthesis protocols via repositories like Zenodo.

- Detailed metadata : Document solvent lot numbers, instrument calibration dates, and environmental conditions (humidity, temperature).

- Collaborative validation : Cross-check results with independent labs using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.